

Application Notes and Protocols for Anticancer Agent ONC201 (Dordaviprone)

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Compound of Interest

Compound Name: Anticancer agent 201

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Introduction

ONC201, also known as Dordaviprone, is a first-in-class, orally bioavailable small molecule of the imipridone class with demonstrated anti-cancer activity in a range of preclinical and clinical settings. It is a selective antagonist of the G protein-coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2] Its unique mechanism of action, which includes the induction of the integrated stress response (ISR) and the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, makes it a promising agent in oncology research, particularly for tumors with specific molecular profiles such as H3 K27M-mutant gliomas.[1][2][3]

These application notes provide essential information on the solubility of ONC201 and detailed protocols for its preparation for in vitro and in vivo experiments to ensure reproducible and accurate results.

Physicochemical Properties and Solubility

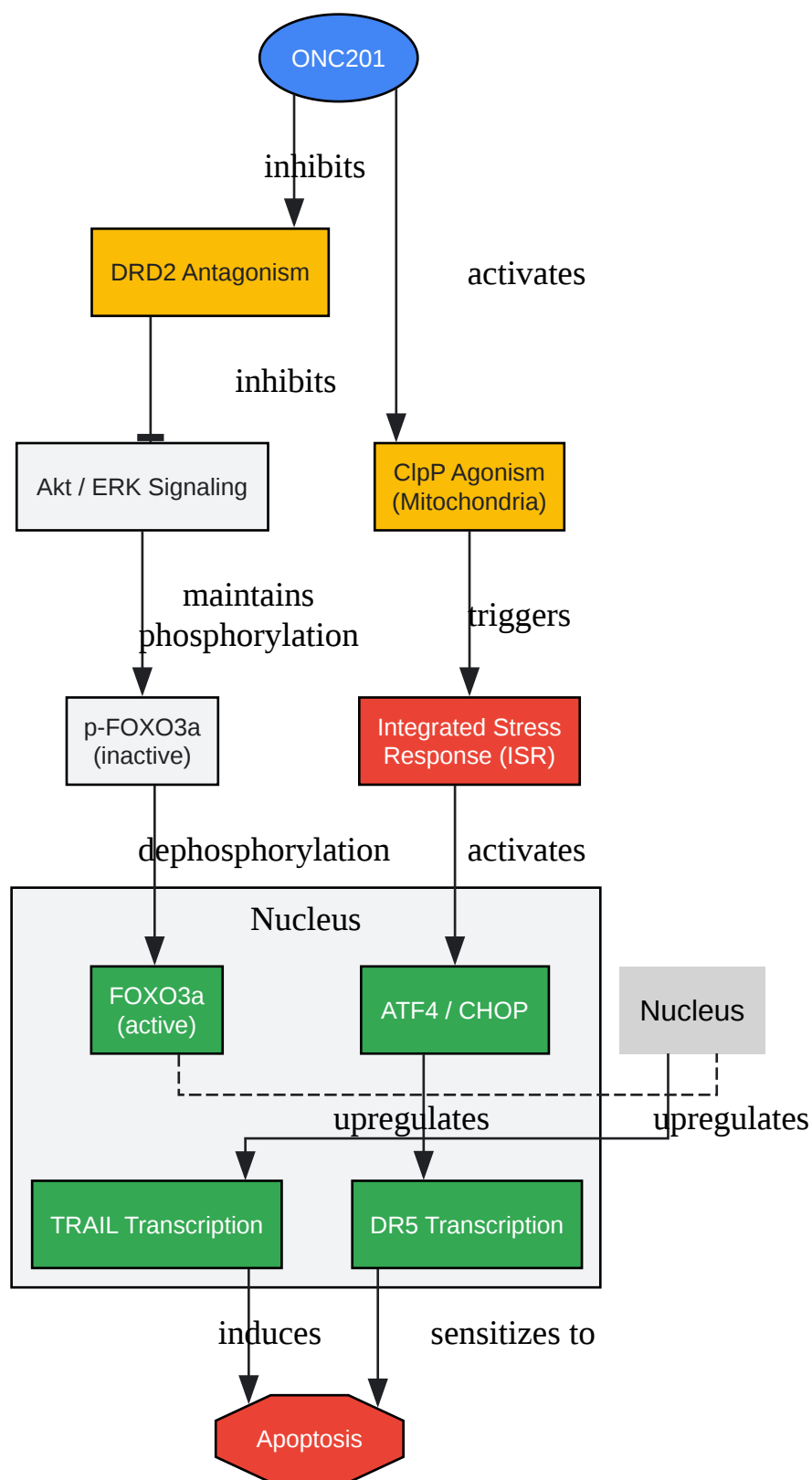
The solubility of ONC201 is a critical factor for its experimental use. The free base form of ONC201 has poor water solubility. However, the dihydrochloride salt (ONC201·2HCl) exhibits significantly improved aqueous solubility.[4] The solubility of ONC201 is also pH-dependent, with a notable decrease in solubility at a pH above 4.5.[5]

Table 1: Solubility of ONC201

| Solvent/Vehicle | Form | Concentration | Notes |
|---------------------------------|----------------------|-------------------------|--|
| Water | Dihydrochloride Salt | up to 54.6 - 64.9 mg/mL | Recrystallization may occur at higher concentrations.[4] |
| Water | Free Base | Insoluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 77 mg/mL (~199 mM) | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Not Specified | < 1 mg/mL | Considered insoluble or slightly soluble. |
| Phosphate-Buffered Saline (PBS) | Not Specified | Poor | Due to neutral pH, solubility is expected to be low. |

Signaling Pathway of ONC201

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. The primary upstream events are the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial protease ClpP.[1] These actions trigger a cascade of downstream signaling events, culminating in tumor cell apoptosis. Key downstream effects include the activation of the integrated stress response (ISR), inactivation of the Akt/ERK signaling pathways, and activation of the transcription factor FOXO3a.[1][3][6] The activation of the ISR leads to the upregulation of the transcription factor ATF4 and its target CHOP, which in turn increases the expression of Death Receptor 5 (DR5).[3] Concurrently, the inhibition of Akt/ERK allows for the dephosphorylation and nuclear translocation of FOXO3a, which promotes the transcription of the TRAIL gene.[3][7] The dual upregulation of both the ligand (TRAIL) and its receptor (DR5) significantly enhances the apoptotic signaling in cancer cells.[3]



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Caption: ONC201 signaling pathway.

Experimental Protocols

In Vitro Experimentation: Preparation of Stock and Working Solutions

For most in vitro applications, ONC201 is dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials:

- ONC201 powder
- Anhydrous/sterile DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

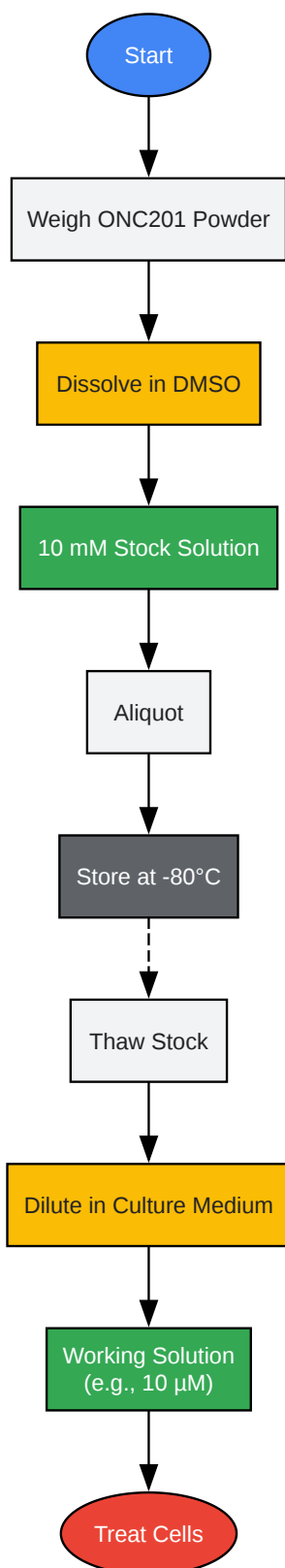
Protocol for 10 mM Stock Solution:

- Calculate the required mass: The molecular weight of ONC201 (free base) is 386.49 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.86 mg of ONC201 powder.
- Dissolution: Aseptically add the weighed ONC201 powder to a sterile tube. Add 1 mL of sterile DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year). For short-term storage, -20°C is acceptable.

Protocol for Working Solutions:

- Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.

- **Dilution:** Prepare fresh working solutions immediately before use by diluting the stock solution in the appropriate cell culture medium. For example, to treat cells with 10 μ M ONC201, dilute the 10 mM stock solution 1:1000 in the culture medium.
- **Vehicle Control:** It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of DMSO as the ONC201-treated cells.



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Caption: Workflow for preparing ONC201 for in vitro use.

In Vivo Experimentation: Preparation for Oral Administration

ONC201 is orally bioavailable and has been administered in clinical trials as capsules.^[8] For preclinical animal studies, it can be administered by oral gavage as a solution (using the salt form) or a suspension.

Materials:

- ONC201 powder (or ONC201·2HCl)
- Vehicle (e.g., sterile water for the salt, or 0.5% carboxymethylcellulose [CMC] in water for a suspension)
- Sterile tubes
- Homogenizer or sonicator (for suspension)

Protocol for Suspension (e.g., 10 mg/mL):

- Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of CMC in water.
- Weighing: For a 10 mg/mL suspension, weigh out 10 mg of ONC201 powder for each mL of vehicle.
- Suspension: Gradually add the ONC201 powder to the vehicle while vortexing or stirring to ensure a uniform mixture.
- Homogenization: Use a sonicator or homogenizer to create a fine, uniform suspension. This is critical for accurate dosing.
- Administration: Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

Note on Dosing: Preclinical studies have used various doses, such as 100 mg/kg.^[9] The appropriate dose and schedule will depend on the specific animal model and experimental design. Dose intensification has been shown to enhance anti-metastatic effects.^{[9][10][11]}

Safety and Handling

Standard laboratory safety precautions should be followed when handling ONC201. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

ONC201 is a promising anti-cancer agent with a well-defined mechanism of action. Proper handling, understanding its solubility characteristics, and adherence to detailed preparation protocols are essential for obtaining reliable and reproducible data in both in vitro and in vivo research settings. These application notes provide a comprehensive guide to aid researchers in their studies with this novel therapeutic compound.

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